

An In-depth Technical Guide to (+)-Ononitol: Chemical Structure, Stereochemistry, and Biological Significance

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Compound of Interest		
Compound Name:	Ononitol, (+)-	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Ononitol, a naturally occurring cyclitol, has garnered significant interest in the scientific community for its potential therapeutic applications. As a derivative of myo-inositol, it plays a role in various physiological processes, including insulin signaling and plant stress response. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of (+)-Ononitol. It also details experimental protocols for its isolation and synthesis and explores its involvement in biological signaling pathways, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Stereochemistry

(+)-Ononitol is a methylated inositol, specifically identified as 4-O-methyl-myo-inositol. Its chemical structure is based on the cyclohexane-1,2,3,4,5,6-hexol scaffold of myo-inositol, with a methoxy group (-OCH₃) replacing the hydroxyl group at the C4 position.

The stereochemistry of (+)-Ononitol is crucial to its biological activity. The prefix "(+)" indicates that it is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction. The absolute configuration of the stereocenters is defined by the parent myo-inositol structure,



which is a meso compound with a plane of symmetry. However, the methylation at the C4 position breaks this symmetry, resulting in a chiral molecule. The systematic IUPAC name for (+)-Ononitol, which precisely defines its stereochemistry, is (1R,2S,3S,4S,5S,6S)-6-Methoxycyclohexane-1,2,3,4,5-pentol[1].

Key Structural Features:

Molecular Formula: C7H14O6[2]

Molecular Weight: 194.18 g/mol [2]

CAS Registry Number: 6090-97-7[2]

• Synonyms: D-(+)-Ononitol, 4-O-Methyl-D-myo-inositol, D-Ononitol[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of (+)-Ononitol is essential for its handling, formulation, and analysis.

Quantitative Data Summary



Property	Value	Reference
Melting Point	167–169 °C	[1]
Solubility		
Water	14 g/100 mL (at 25 °C for myo-inositol)	[3]
Methanol	Moderately soluble (for myo-inositol)	[3]
Ethanol	Slightly soluble (for myo-inositol)	[3]
DMSO	Slightly soluble (for myo-inositol)	[3]
Optical Rotation		
Specific Rotation [α]D	Not explicitly found for (+)- Ononitol. As a dextrorotatory compound, the value is positive.	
NMR Data (Predicted based on myo-inositol derivatives)		_
¹H NMR (D₂O)	δ (ppm): ~3.3-4.1 (ring protons), ~3.4 (OCH ₃)	[4]
¹³ C NMR (D ₂ O)	δ (ppm): ~60-80 (ring carbons), ~60 (OCH₃)	[5][6]

Note: Specific solubility and optical rotation values for (+)-Ononitol are not readily available in the cited literature. The solubility data provided is for the parent compound, myo-inositol, and serves as an estimate. The NMR data is a prediction based on spectra of related inositols.

Experimental Protocols Isolation of (+)-Ononitol from Plant Sources

Foundational & Exploratory





(+)-Ononitol can be isolated from various plant sources, such as members of the Ononis genus. The following is a general protocol for its extraction and purification.

Protocol: Isolation and Purification of (+)-Ononitol

- Plant Material Collection and Preparation:
 - Collect fresh or dried plant material (e.g., roots of Ononis spinosa).
 - Thoroughly wash the plant material with distilled water to remove any contaminants.
 - Dry the material in a shaded, well-ventilated area or in an oven at a controlled temperature (e.g., 40-50 °C).
 - Grind the dried plant material into a fine powder using a blender or mill.

Extraction:

- Perform a Soxhlet extraction of the powdered plant material with methanol for a sufficient duration (e.g., 12 hours) to ensure exhaustive extraction.
- Alternatively, macerate the plant powder in methanol at room temperature with periodic agitation for several days.
- After extraction, filter the mixture to separate the plant debris from the extract.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (40-50 °C) to obtain a crude extract.
- Purification by High-Performance Liquid Chromatography (HPLC):
 - Dissolve the crude extract in a suitable solvent (e.g., a mixture of water and methanol).
 - Filter the solution through a 0.45 μm syringe filter before injection into the HPLC system.
 - HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 5 μm particle size, 250 x 4.6 mm).



- Mobile Phase: A gradient elution system using water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective for separating polar compounds like inositols. A typical gradient might be: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-30 min, 30-50% B; 35-40 min, 95% B.
- Flow Rate: 1.0 mL/min.
- Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) are suitable for non-chromophoric compounds like (+)-Ononitol. If derivatization is performed, a UV detector can be used.
- Column Temperature: Maintained at a constant temperature, e.g., 30 °C.
- Collect the fractions corresponding to the retention time of (+)-Ononitol, as determined by a standard if available.
- Combine the collected fractions and remove the solvent under reduced pressure to yield purified (+)-Ononitol.

Chemical Synthesis of (+)-Ononitol

The chemical synthesis of (+)-Ononitol typically starts from the readily available myo-inositol and involves selective protection and methylation steps.

Protocol: Synthesis of (+)-Ononitol (4-O-methyl-myo-inositol)

This protocol is a generalized representation of synthetic strategies for methylated inositols.

- Selective Protection of myo-inositol:
 - Protect the hydroxyl groups at positions 1, 2, 3, 5, and 6 of myo-inositol, leaving the C4 hydroxyl group free for methylation. This can be a multi-step process involving the formation of acetals or silyl ethers, followed by selective deprotection. A common strategy involves the use of orthoformates to protect the 1,3,5-hydroxyl groups, followed by protection of the remaining hydroxyls and subsequent selective deprotection.
- Methylation of the C4-Hydroxyl Group:



- To a solution of the selectively protected myo-inositol derivative in a suitable anhydrous solvent (e.g., dimethylformamide or tetrahydrofuran), add a strong base (e.g., sodium hydride) at 0 °C to deprotonate the free C4 hydroxyl group.
- After stirring for a short period, add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).
- Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

Deprotection:

- Quench the reaction carefully with water or a saturated ammonium chloride solution.
- Extract the product with an organic solvent and purify it by column chromatography.
- Remove all protecting groups under appropriate conditions. For example, acid-catalyzed hydrolysis for acetals or fluoride-mediated cleavage for silyl ethers.

Purification:

 Purify the final product, (+)-Ononitol, by recrystallization or column chromatography to obtain the desired compound with high purity.

Biological Signaling Pathways

(+)-Ononitol, as a myo-inositol derivative, is implicated in crucial biological signaling pathways, particularly in plants and in relation to insulin signaling.

Biosynthesis of (+)-Ononitol in Plants

In plants, (+)-Ononitol is an intermediate in the biosynthesis of other important cyclitols, such as D-pinitol. This pathway is a key component of the plant's response to osmotic stress.





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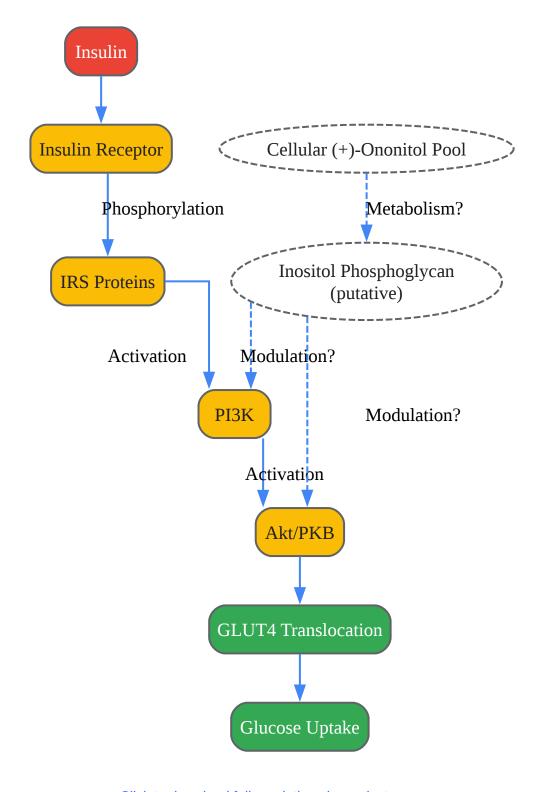
Caption: Biosynthesis pathway of (+)-Ononitol and D-Pinitol from Glucose in plants.

This pathway begins with glucose and proceeds through several enzymatic steps to produce myo-inositol. The key step for the formation of (+)-Ononitol is the O-methylation of myo-inositol at the C4 position, catalyzed by the enzyme inositol methyl transferase (IMT)[7].

Putative Role in Insulin Signaling

Inositols and their derivatives are recognized as important second messengers in insulin signaling. While direct studies on (+)-Ononitol are limited, its structural similarity to D-chiro-inositol, a known insulin sensitizer, suggests a potential role in modulating this pathway. The binding of insulin to its receptor triggers a cascade of intracellular events, leading to glucose uptake and utilization. Inositol phosphoglycans (IPGs), which can be derived from methylated inositols, are thought to mediate some of insulin's effects.





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Caption: Hypothesized involvement of (+)-Ononitol in the insulin signaling cascade.

It is hypothesized that (+)-Ononitol may be converted to a biologically active inositol phosphoglycan that can modulate key enzymes in the insulin signaling pathway, such as PI3K



and Akt, thereby influencing glucose transport and metabolism[8][9][10]. Further research is needed to elucidate the precise mechanisms of (+)-Ononitol's action in this pathway.

Conclusion

(+)-Ononitol presents a compelling subject for further investigation in the fields of medicinal chemistry and drug development. Its well-defined chemical structure and stereochemistry, coupled with its involvement in fundamental biological pathways, underscore its potential as a lead compound for the development of novel therapeutics, particularly for metabolic disorders. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the full potential of this intriguing natural product. Further studies are warranted to fully characterize its physicochemical properties, refine isolation and synthesis methods, and definitively establish its role and mechanisms of action in human physiology.

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